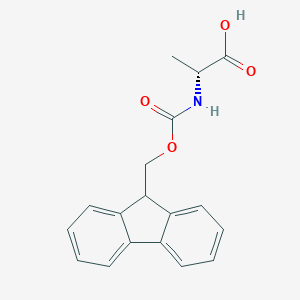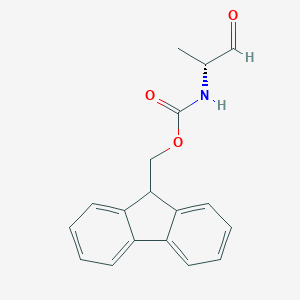
Fmoc-Asn-ONp
Descripción general
Descripción
Nα-Fluorenylmethoxycarbonyl-L-asparagine 4-nitrophenyl ester, commonly referred to as Fmoc-Asn-ONp, is a derivative of the amino acid asparagine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, while the 4-nitrophenyl ester acts as an activating group for the carboxyl terminus, facilitating peptide bond formation.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Asn-ONp is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins.
Medicine
In medicinal chemistry, this compound is employed in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications.
Mecanismo De Acción
Target of Action
The primary target of Fmoc-Asn-ONp is the amine group in peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in peptide bond formation. The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily related to its role in peptide synthesis. Its solubility properties in most organic solvents result in significantly purer peptides than other derivatives used for the introduction of Asn . .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with protected amine groups. This protection allows for the formation of peptide bonds without unwanted side reactions . Once the peptide synthesis is complete, the Fmoc group is removed, leaving behind the desired peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. The Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound’s stability may be affected by factors such as temperature and solvent used .
Análisis Bioquímico
Biochemical Properties
Fmoc-Asn-ONp plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Fmoc group protects the amino group of asparagine, preventing unwanted side reactions during peptide chain elongation. The 4-nitrophenyl ester serves as an activated ester, facilitating the coupling of asparagine to the growing peptide chain. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as coupling reagents and deprotection agents. The interactions are primarily covalent, involving the formation and cleavage of peptide bonds .
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis. It affects cell function by facilitating the incorporation of asparagine into peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cellular activities .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is removed by base treatment, typically using piperidine, to expose the amino group of asparagine. The 4-nitrophenyl ester is then activated to form a peptide bond with the carboxyl group of the preceding amino acid in the peptide chain. This process is facilitated by coupling reagents such as carbodiimides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from light. Prolonged exposure to moisture or high temperatures can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that this compound maintains its activity in in vitro settings, but its stability can be compromised in in vivo environments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is effective in facilitating peptide synthesis without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the incorporation and cleavage of asparagine in peptides. The metabolic flux of this compound can influence the levels of metabolites involved in peptide synthesis, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its hydrophobic Fmoc group, which can facilitate its passage through cellular membranes. This compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be influenced by its localization within the cell, impacting peptide synthesis and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn-ONp typically involves the following steps:
Protection of Asparagine: The amino group of L-asparagine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-asparagine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Activation of Carboxyl Group: The carboxyl group of the Fmoc-protected asparagine is then activated by reacting it with 4-nitrophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-asparagine are reacted with Fmoc-chloride and 4-nitrophenol under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asn-ONp undergoes several types of chemical reactions, including:
Substitution Reactions: The 4-nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and coupling agents such as DCC or DIC. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include:
Peptides: Formed by the substitution of the 4-nitrophenyl ester group with an amine.
Free Amino Group: Formed by the deprotection of the Fmoc group.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Asn-OH: Similar to Fmoc-Asn-ONp but lacks the 4-nitrophenyl ester group. It is used in peptide synthesis but requires additional activation steps.
Boc-Asn-ONp: Uses the tert-butyloxycarbonyl (Boc) group as the protecting group instead of Fmoc. It is less commonly used due to the harsher deprotection conditions required.
Fmoc-Gly-ONp: Another Fmoc-protected amino acid with a 4-nitrophenyl ester group, used in peptide synthesis.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the 4-nitrophenyl ester activating group. This combination allows for efficient peptide bond formation and easy removal of the protecting group under mild conditions, making it highly suitable for SPPS.
Propiedades
IUPAC Name |
(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFRQBESOZRJG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548946 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-17-8 | |
| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















